molecular formula C15H13BrN2O3 B2574303 N-(4-bromophenyl)-2-(2-nitroethyl)benzamide CAS No. 343372-62-3

N-(4-bromophenyl)-2-(2-nitroethyl)benzamide

Cat. No.: B2574303
CAS No.: 343372-62-3
M. Wt: 349.184
InChI Key: LVTDJARQNFEEFI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-nitroethyl)benzamide is an organic compound that features a benzamide core with a 4-bromophenyl group and a 2-nitroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2-nitroethyl)benzamide typically involves the following steps:

    Bromination: The addition of a bromine atom to the aromatic ring, usually achieved with bromine or a bromine source like N-bromosuccinimide (NBS).

    Amidation: The formation of the amide bond, which can be accomplished by reacting the brominated nitro compound with an appropriate amine under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2-nitroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups like nitroso or amino groups.

    Reduction: Reduction of the nitro group to an amine, often using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Halogen substitution reactions where the bromine atom is replaced by other groups, such as in nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).

Major Products

    Oxidation: Nitrobenzamide derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-(2-nitroethyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-nitroethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromophenyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(2-nitroethyl)benzamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-2-(2-nitroethyl)benzamide: Similar structure but with a fluorine atom instead of bromine.

    N-(4-methylphenyl)-2-(2-nitroethyl)benzamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

N-(4-bromophenyl)-2-(2-nitroethyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical transformations.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-nitroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c16-12-5-7-13(8-6-12)17-15(19)14-4-2-1-3-11(14)9-10-18(20)21/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTDJARQNFEEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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